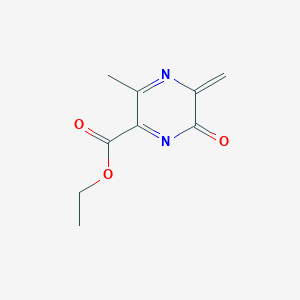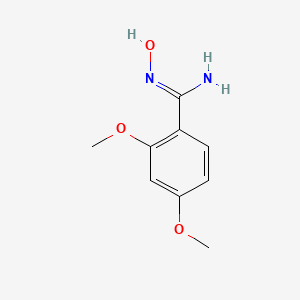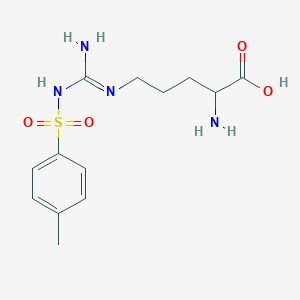
H-DL-Arg(Tos)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Arg(Tos)-OH, also known as Nα-(p-Toluenesulfonyl)-DL-arginine, is a derivative of the amino acid arginine. This compound is characterized by the presence of a toluenesulfonyl (Tos) group attached to the arginine molecule. The Tos group is a common protecting group used in peptide synthesis to protect the amino group from unwanted reactions. This compound is used in various chemical and biochemical applications, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg(Tos)-OH typically involves the protection of the amino group of arginine with the toluenesulfonyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of arginine is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Tos-protected arginine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine and p-toluenesulfonyl chloride are reacted in the presence of a suitable base.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Arg(Tos)-OH can undergo various chemical reactions, including:
Substitution Reactions: The Tos group can be substituted with other protecting groups or functional groups under appropriate conditions.
Hydrolysis: The Tos group can be removed through hydrolysis, regenerating the free amino group of arginine.
Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Tos group.
Hydrolysis: Hydrolysis can be carried out using acidic or basic conditions, depending on the desired outcome.
Coupling Reactions: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide synthesis.
Major Products Formed
Substitution Reactions: The major product is the free amino group of arginine.
Hydrolysis: The major product is the free amino group of arginine.
Coupling Reactions: The major products are peptides or proteins with the desired sequence.
Wissenschaftliche Forschungsanwendungen
H-DL-Arg(Tos)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. The Tos group protects the amino group during peptide synthesis, allowing for selective reactions.
Biology: this compound is used in the study of enzyme-substrate interactions and protein-protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the study of arginine metabolism and its role in various physiological processes.
Industry: this compound is used in the production of peptide-based products, including cosmetics, pharmaceuticals, and food additives.
Wirkmechanismus
The mechanism of action of H-DL-Arg(Tos)-OH is primarily related to its role as a protected form of arginine. The Tos group protects the amino group, allowing for selective reactions during peptide synthesis. Once the desired peptide or protein is synthesized, the Tos group can be removed to regenerate the free amino group of arginine. This allows the peptide or protein to exhibit its biological activity.
Vergleich Mit ähnlichen Verbindungen
H-DL-Arg(Tos)-OH can be compared with other similar compounds, such as:
Nα-(Boc)-DL-arginine: This compound has a tert-butyloxycarbonyl (Boc) group instead of a Tos group. The Boc group is another common protecting group used in peptide synthesis.
Nα-(Fmoc)-DL-arginine: This compound has a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is used in solid-phase peptide synthesis.
Nα-(Cbz)-DL-arginine: This compound has a benzyloxycarbonyl (Cbz) group. The Cbz group is used in both solution-phase and solid-phase peptide synthesis.
Uniqueness
This compound is unique due to the presence of the Tos group, which provides specific protection to the amino group of arginine. The Tos group is stable under a wide range of conditions, making it suitable for various synthetic applications. Additionally, the Tos group can be selectively removed under mild conditions, allowing for the regeneration of the free amino group.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including the presence of the Tos group, make it an essential building block in peptide synthesis and other biochemical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides valuable insights into its role in scientific research and industrial production.
Eigenschaften
IUPAC Name |
2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)


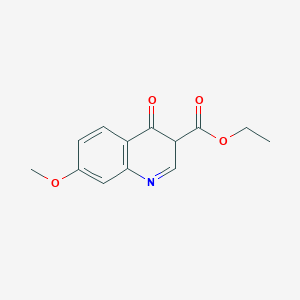

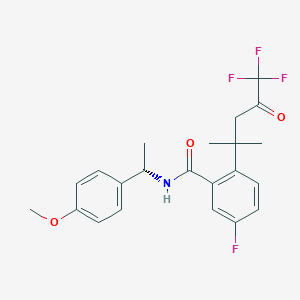
![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
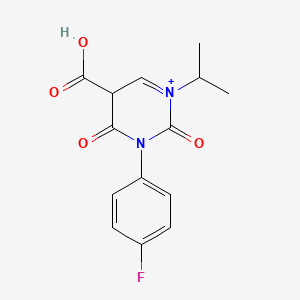
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
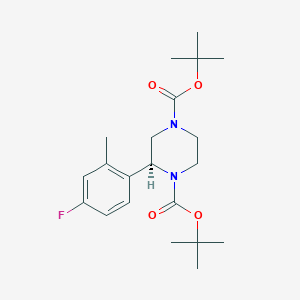
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
